molecular formula C10H8BrNO B3155539 5-(Bromomethyl)-2-phenyloxazole CAS No. 80281-50-1

5-(Bromomethyl)-2-phenyloxazole

Cat. No.: B3155539
CAS No.: 80281-50-1
M. Wt: 238.08 g/mol
InChI Key: ZRDAKARAOUNJJT-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-phenyloxazole is an organic compound that is widely used in scientific research. It is a colorless solid that is used as a model compound for studying the effects of bromine substituents on the reactivity of aromatic compounds. It is also used as a building block for constructing more complex molecules. In

Scientific Research Applications

Synthesis and Derivative Formation

5-(Bromomethyl)-2-phenyloxazole serves as a reactive scaffold for synthetic elaboration, particularly in substitution reactions. For example, the chloromethyl analogue has been utilized to prepare a variety of 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles, demonstrating its versatility in chemical synthesis (Patil & Luzzio, 2016).

Pharmaceutical Applications

In the pharmaceutical domain, derivatives of this compound, such as 2-anilino-5-phenyloxazole derivatives, have been identified as inhibitors of VEGFR2 kinase, showcasing their potential in cancer treatment. This novel template has led to the development of potent inhibitors at both enzymatic and cellular levels, offering new avenues for drug discovery (Harris et al., 2005).

Optical and Electronic Applications

In the field of materials science, certain derivatives of this compound have been studied for their light-harvesting properties. For instance, compounds like 2-phenyl-5-(4-trifluoromethyl phenyl sulfonamido) benzoxazole have been synthesized and analyzed for their potential applications in the design of new dye-sensitized solar cells (DSSCs), demonstrating the compound's utility in renewable energy technologies (Mary et al., 2019).

Fluorescent Probe Development

Furthermore, derivatives of this compound have been investigated for their application in the development of fluorescent probes. These compounds have shown potential in sensing amino compounds, which could be significant in biological and chemical sensing technologies (Lee et al., 2004).

Properties

IUPAC Name

5-(bromomethyl)-2-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDAKARAOUNJJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(O2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepare a solution of 5-methyl-2-phenyloxazole (790 mg, 4.97 mmol) in CCl4 (70 mL) under nitrogen. Add N-bromosuccinimide (884 mg, 4.97 mmol) and a catalytic amount of benzoyl peroxide. Reflux the mixture for 2 hours, cool to room temperature, and stir overnight. Wash the reaction mixture with a saturated solution of Na2SO3 (75 mL) followed by saturated sodium hydrogencarbonate (100 mL). Dry the organic phase (magnesium sulfate), filter, and concentrate to afford 1.17 g of 5-bromomethyl-2-phenyloxazole as a white solid. MS: m/e=238 (MH+)
Quantity
790 mg
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
884 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Bromomethyl)-2-phenyloxazole
Reactant of Route 2
5-(Bromomethyl)-2-phenyloxazole
Reactant of Route 3
5-(Bromomethyl)-2-phenyloxazole
Reactant of Route 4
5-(Bromomethyl)-2-phenyloxazole

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